2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-6-METHYL-1,4-DIHYDROPYRIMIDIN-4-ONE
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Overview
Description
2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-6-METHYL-1,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dihydropyrimidinone core, which is a common motif in many biologically active molecules.
Preparation Methods
The synthesis of 2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-6-METHYL-1,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3,4-dimethylphenol with ethylene oxide to form 2-(3,4-dimethylphenoxy)ethanol. This intermediate is then reacted with thiourea under acidic conditions to yield the desired dihydropyrimidinone compound. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the dihydropyrimidinone ring.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or ethyl groups, often using reagents like sodium hydride or alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used [4][4].
Scientific Research Applications
2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-6-METHYL-1,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological assays, particularly in antimicrobial and antiviral studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of bacterial infections and possibly as an anticancer agent.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-6-METHYL-1,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. In antimicrobial studies, it has been shown to inhibit bacterial cell division by targeting proteins involved in this process. The compound may also interfere with DNA synthesis and repair mechanisms, leading to cell death. Molecular pathways involved include the inhibition of enzymes critical for cell survival and proliferation .
Comparison with Similar Compounds
Similar compounds include other dihydropyrimidinone derivatives, such as:
- 2-{[2-(4-Methoxyphenoxy)ethyl]sulfanyl}-6-methyl-1,4-dihydropyrimidin-4-one
- 2-{[2-(3,4-Dimethoxyphenyl)ethyl]sulfanyl}-6-methyl-1,4-dihydropyrimidin-4-one
These compounds share structural similarities but differ in their substituents, which can significantly affect their chemical properties and biological activities.
Properties
IUPAC Name |
2-[2-(3,4-dimethylphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-4-5-13(8-11(10)2)19-6-7-20-15-16-12(3)9-14(18)17-15/h4-5,8-9H,6-7H2,1-3H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKAMTKREUUOAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCSC2=NC(=CC(=O)N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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